molecular formula C11H12BrNO B1650230 N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide CAS No. 1156158-73-4

N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide

Cat. No.: B1650230
CAS No.: 1156158-73-4
M. Wt: 254.12
InChI Key: ZOMOZKVLHFCJML-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo group and two methyl groups attached to a phenyl ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide typically involves the reaction between 4-bromo-2,6-dimethylaniline and acrylamide under inert conditions. The reaction is often carried out using a Heck reaction, which is a palladium-catalyzed coupling reaction. The reaction conditions generally include the use of a base, such as sodium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall yields .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group and the amide moiety play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the enzyme, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2,6-dimethylaniline: A precursor in the synthesis of N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide.

    N-(4-bromo-2,6-dimethylphenyl)acetamide: A structurally similar compound with an acetamide group instead of a prop-2-enamide group.

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a prop-2-enamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-4-10(14)13-11-7(2)5-9(12)6-8(11)3/h4-6H,1H2,2-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMOZKVLHFCJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C=C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259586
Record name N-(4-Bromo-2,6-dimethylphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156158-73-4
Record name N-(4-Bromo-2,6-dimethylphenyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1156158-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2,6-dimethylphenyl)-2-propenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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